Magnesium niobate

Description

Properties

IUPAC Name |

dimagnesium;niobium(5+);oxygen(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Mg.2Nb.7O/q2*+2;2*+5;7*-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWMQWEHVVUJOBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

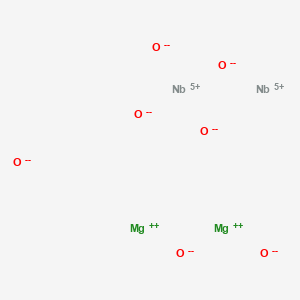

[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Mg+2].[Mg+2].[Nb+5].[Nb+5] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Mg2Nb2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12163-26-7 | |

| Record name | Magnesium niobium oxide (MgNb2O6) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012163267 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium diniobate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.088 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Magnesium Niobate via Solid-State Reaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of magnesium niobate ceramics using the solid-state reaction method. This conventional yet effective technique is widely employed for producing various this compound compositions, including magnesium diniobate (MgNb₂O₆) and magnesium tetraniobate (Mg₄Nb₂O₉), which are of significant interest for applications in microwave devices due to their excellent dielectric properties.[1] This document details the experimental protocols, presents key quantitative data from various studies, and visualizes the synthesis workflow.

Introduction to Solid-State Synthesis

The solid-state reaction method is a powder metallurgical process that involves the thermal treatment of a mixture of solid starting materials to form a new solid product. In the context of this compound synthesis, this typically involves the high-temperature reaction of magnesium oxide (MgO) and niobium pentoxide (Nb₂O₅). The process is governed by the diffusion of ions between the reacting particles, making factors like particle size, mixing homogeneity, calcination temperature, and sintering conditions crucial for obtaining the desired phase purity and microstructure.

Experimental Protocols

The synthesis of this compound via solid-state reaction can be broken down into several key stages: precursor selection and mixing, calcination, and sintering.

Precursor Materials and Stoichiometric Mixing

The most common starting materials for the solid-state synthesis of this compound are high-purity magnesium oxide (MgO) and niobium pentoxide (Nb₂O₅) powders.[2][3] Stoichiometric amounts of the precursor powders are weighed according to the desired final composition (e.g., MgNb₂O₆ or Mg₄Nb₂O₉).[3][4]

Experimental Protocol: Precursor Mixing

-

Weighing: Accurately weigh stoichiometric amounts of MgO and Nb₂O₅ powders.

-

Milling: The powders are typically mixed and milled to ensure homogeneity and reduce particle size. Ball milling is a common technique, often performed in a liquid medium like ethanol (B145695) or deionized water to create a slurry. Milling times can vary, but several hours (e.g., 24 hours) are typical to achieve a uniform mixture.

-

Drying: After milling, the slurry is dried to remove the liquid medium. This is often done in an oven at a temperature around 80-120°C until a dry powder is obtained.

-

Grinding: The dried cake is then ground into a fine powder using an agate mortar and pestle.

Calcination

Calcination is a critical heat treatment step performed to initiate the chemical reaction between the precursors and form the desired this compound phase. The calcination temperature significantly influences the phase formation and morphology of the resulting powder.[5][6]

Experimental Protocol: Calcination

-

Heating: The mixed and ground powder is placed in a high-purity alumina (B75360) crucible.

-

Temperature Ramp: The crucible is placed in a furnace, and the temperature is ramped up to the desired calcination temperature. Heating rates can influence the reaction kinetics.[2] A typical heating rate is 5-10 K/min.[4]

-

Dwelling: The powder is held at the calcination temperature for a specific duration (e.g., 2-6 hours) to allow for the completion of the reaction.[1]

-

Cooling: The furnace is then cooled down to room temperature.

The choice of calcination temperature is crucial. For MgNb₂O₆, calcination is often performed in the range of 1000°C to 1100°C.[7] For Mg₄Nb₂O₉, higher temperatures might be required. In situ X-ray diffraction (XRD) studies have shown that the formation of MgNb₂O₆ can be a single-step reaction between the precursor materials.[2][3]

Sintering

Sintering is the final heat treatment step used to densify the calcined powder and form a solid ceramic body. This process involves heating the compacted powder to a high temperature, below its melting point, to promote particle bonding and reduce porosity.

Experimental Protocol: Sintering

-

Pelletizing: The calcined powder is typically mixed with a binder (e.g., polyvinyl alcohol - PVA) and then pressed into pellets under high pressure.

-

Binder Burnout: The pellets are heated at a low temperature (e.g., 600°C) to burn out the organic binder.

-

Sintering: The pellets are then sintered at a high temperature, which is generally higher than the calcination temperature. For instance, MgNb₂O₆ can be sintered at temperatures around 1125°C.[7]

-

Cooling: After dwelling at the sintering temperature for a set time, the furnace is cooled to room temperature.

Data Presentation

The following tables summarize quantitative data obtained from various studies on the solid-state synthesis of this compound.

Table 1: Synthesis Parameters for this compound

| Compound | Precursors | Calcination Temperature (°C) | Sintering Temperature (°C) | Reference |

| MgNb₂O₆ | MgO, Nb₂O₅ | 1100 | 1125 | [7] |

| Mg₄Nb₂O₉ | MgO, Nb₂O₅ | Not specified | 1350 | [5][6] |

| MgNb₂O₆ | MgO, Nb₂O₅ | 1000 (for 6 hours) | Not specified | [1] |

| MgNb₂O₆ | MgO, Nb₂O₅ | Annealed from RT to 1473 K | Not specified | [2][4] |

Table 2: Structural and Dielectric Properties of Synthesized this compound

| Compound | Crystal Structure | Lattice Parameters (Å) | Dielectric Constant (εr) | Dielectric Loss (tanδ) | Reference |

| MgNb₂O₆ | Orthorhombic | a=5.692, b=14.231, c=5.023 | - | - | [7] |

| Mg₄Nb₂O₉ | - | - | 13.9102 | 0.4 x 10⁻⁴ | [5] |

| MgNb₂O₆ | Orthorhombic | - | 21.20 (at 110 MHz) | - | [1] |

Visualization of the Synthesis Process

The following diagrams illustrate the key stages in the solid-state synthesis of this compound.

Caption: Experimental workflow for the solid-state synthesis of this compound.

Caption: Key parameters influencing final this compound properties.

Characterization Techniques

To evaluate the success of the synthesis and the properties of the final this compound ceramic, several characterization techniques are employed:

-

X-ray Diffraction (XRD): Used to identify the crystalline phases present in the calcined powder and sintered ceramic, confirming the formation of the desired this compound phase and detecting any secondary phases.[2][3] It also allows for the determination of lattice parameters.[2][7]

-

Scanning Electron Microscopy (SEM): Provides information about the microstructure of the sintered ceramic, including grain size, shape, and porosity.

-

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): These techniques can be used to study the reaction kinetics and thermal events occurring during calcination.[2][3]

-

Dielectric Measurements: The dielectric constant and dielectric loss are measured to assess the electrical properties of the material, which are crucial for its application in microwave devices.

Conclusion

The solid-state reaction method remains a fundamental and widely used technique for the synthesis of this compound ceramics. By carefully controlling the experimental parameters, including precursor characteristics, mixing procedures, and thermal treatment profiles, it is possible to produce high-quality this compound with tailored microstructures and dielectric properties suitable for various electronic applications. This guide provides a foundational understanding of the synthesis process, offering detailed protocols and a summary of key data to aid researchers in this field.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. "Synthetic approach of ternary this compound (Mg–Nb–O) compounds" by Md. Wasikur Rahman [scholarworks.utrgv.edu]

- 4. Synthetic approach of ternary this compound (Mg–Nb–O) compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Unveiling the Atomic Architecture: A Technical Guide to the Crystal Structure Analysis of Magnesium Niobate Perovskites

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the crystal structure analysis of magnesium niobate-based perovskites, with a primary focus on the widely studied lead this compound (Pb(Mg₁⁄₃Nb₂⁄₃)O₃, PMN). This document delves into the intricate structural details, experimental methodologies for characterization, and the relationships between synthesis, structure, and properties, offering a valuable resource for professionals in materials science and related fields.

Introduction to this compound Perovskites

This compound compounds are of significant interest due to their unique dielectric and ferroelectric properties, making them crucial components in various electronic devices such as capacitors, actuators, and sensors.[1] While simple this compound (MgNb₂O₆) typically crystallizes in a columbite structure, the incorporation of other elements, most notably lead, stabilizes a perovskite ABO₃-type structure.[2][3] The most prominent member of this family is lead this compound (PMN), a relaxor ferroelectric characterized by a broad dielectric maximum that is frequency dependent.[1][4]

The complexity of the PMN structure, with a mixed B-site occupancy of Mg²⁺ and Nb⁵⁺ ions, gives rise to fascinating phenomena such as the formation of polar nanoregions and superlattice ordering.[4][5][6] Understanding the precise crystal structure is paramount to controlling and optimizing the material's functional properties. This guide will explore the various crystallographic phases reported for this compound-based perovskites and the analytical techniques employed for their determination.

Crystal Structure Data of this compound Compounds

The crystallographic data for this compound compounds vary depending on the specific composition and synthesis conditions. The following tables summarize key structural parameters for lead this compound (PMN) and the related columbite-structured this compound.

Table 1: Crystal Structure Data for Lead this compound (PMN) Perovskite

| Phase | Space Group | Lattice Parameters | Notes |

| Cubic Perovskite | Pm-3m | a ≈ 4.04 Å | Idealized average structure.[4] |

| Rhombohedral | R3m | a ≈ 4.03 Å, α ≈ 89.9° | Often observed in polar nanoregions.[7] |

| Superlattice | Fm-3m | a ≈ 8.08 Å | Indicates 1:1 ordering of B-site cations in nanodomains.[4][6] |

Note: The exact lattice parameters can vary with temperature, doping, and synthesis method.

Table 2: Crystal Structure Data for this compound (Columbite Structure)

| Compound | Space Group | Lattice Parameters |

| MgNb₂O₆ | Pbcn | a ≈ 14.1998 Å, b ≈ 5.6844 Å, c ≈ 4.9813 Å[8][9] |

Experimental Protocols for Crystal Structure Analysis

The determination of the crystal structure of this compound perovskites involves a multi-step process encompassing synthesis, data acquisition, and structural refinement.

Synthesis of this compound Perovskites

Solid-State Reaction Method: This is the most common method for synthesizing polycrystalline PMN.[1][10]

-

Precursor Mixing: High-purity oxide powders of PbO, MgO, and Nb₂O₅ are weighed in stoichiometric ratios. To suppress the formation of the undesirable pyrochlore (B1171951) phase, a two-stage calcination process, often referred to as the columbite method, is frequently employed.[10] In this approach, MgNb₂O₆ is first synthesized.

-

Calcination: The precursor mixture is thoroughly milled (e.g., ball milling) to ensure homogeneity and then calcined. For the direct synthesis of PMN, calcination is typically performed at temperatures ranging from 800°C to 900°C.[4] For the columbite method, MgNb₂O₆ is first formed at a higher temperature (e.g., 1000°C), and then reacted with PbO.

-

Sintering: The calcined powder is pressed into pellets and sintered at higher temperatures, typically between 1100°C and 1250°C, to achieve high density.[10][11] A lead-rich atmosphere is often maintained to compensate for the volatility of PbO.

Single Crystal Growth: For detailed structural analysis and property measurements, single crystals are often grown.

-

Flux Method: PMN single crystals can be grown from a PbO-based flux. The starting materials are heated to a high temperature (e.g., 1250°C) to form a solution and then slowly cooled to allow for crystal nucleation and growth.[4]

Structural Characterization Techniques

X-ray Diffraction (XRD): XRD is the primary tool for determining the crystal structure, phase purity, and lattice parameters.

-

Powder XRD: Used for phase identification and lattice parameter determination of polycrystalline samples. Data is typically collected using a diffractometer with Cu Kα radiation.[12]

-

Single-Crystal XRD: Provides more precise information on atomic positions, site occupancies, and thermal displacement parameters.

-

Rietveld Refinement: A powerful technique used to refine the crystal structure model by fitting a calculated diffraction pattern to the experimental data. This method can provide quantitative information on lattice parameters, atomic coordinates, and phase fractions.[7][8]

Electron Microscopy:

-

Transmission Electron Microscopy (TEM): Used to investigate local structural features, such as chemical ordering, nanodomains, and defects. Selected area electron diffraction (SAED) can reveal superlattice reflections that may not be easily observable with XRD.[5]

-

Scanning Electron Microscopy (SEM): Employed to study the microstructure, including grain size and morphology, of ceramic samples.[1]

Visualization of Methodologies and Relationships

The following diagrams, generated using Graphviz, illustrate key workflows and conceptual relationships in the study of this compound perovskites.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. researchmap.jp [researchmap.jp]

- 3. researchgate.net [researchgate.net]

- 4. research.physics.illinois.edu [research.physics.illinois.edu]

- 5. Lead this compound [Pb(Mgm/nNbn-m/n)O3, PMN] [globalsino.com]

- 6. An x-ray diffraction study of superlattice ordering in lead this compound. (Journal Article) | OSTI.GOV [osti.gov]

- 7. journals.iucr.org [journals.iucr.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.aip.org [pubs.aip.org]

- 11. researchgate.net [researchgate.net]

- 12. scholarworks.utrgv.edu [scholarworks.utrgv.edu]

The Columbite Precursor Method for Magnesium Niobate Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the columbite precursor method for the synthesis of magnesium niobate-based perovskites, such as lead this compound (Pb(Mg₁/₃Nb₂/₃)O₃ or PMN). This method is a widely adopted strategy to circumvent the formation of undesirable pyrochlore (B1171951) phases, which can be detrimental to the dielectric and piezoelectric properties of the final ceramic material. The process involves a two-stage reaction, beginning with the synthesis of a stable columbite precursor, this compound (MgNb₂O₆), followed by its reaction with lead oxide to form the desired perovskite structure.

The Columbite Precursor Route: A Strategic Approach

The synthesis of complex perovskites like PMN via conventional solid-state reaction of constituent oxides (PbO, MgO, and Nb₂O₅) is often plagued by the formation of stable lead-based pyrochlore phases. The columbite precursor method, developed by Swartz and Shrout, addresses this issue by first reacting MgO and Nb₂O₅ to form the MgNb₂O₆ columbite phase.[1] This precursor is then reacted with PbO.[1][2][3] The formation of a single-phase MgNb₂O₆ precursor is crucial for the successful synthesis of a pure perovskite PMN phase.[2][3] Ensuring the precursor is phase-pure can lead to the formation of 100% perovskite PMN without the need for additives like excess MgO or PbO, which can negatively impact the material's dielectric properties.[2]

The overall process can be visualized as a two-step reaction pathway, which is illustrated in the diagram below.

Experimental Protocols for MgNb₂O₆ Precursor Synthesis

The synthesis of a high-quality, phase-pure MgNb₂O₆ precursor is paramount. Several methods have been developed, each with its own advantages and process parameters.

Solid-State Reaction Method

This is the most conventional approach, involving the high-temperature reaction of solid precursors.

Experimental Protocol:

-

Precursor Preparation: Stoichiometric amounts of high-purity magnesium oxide (MgO) and niobium pentoxide (Nb₂O₅) powders are weighed. Alternatively, magnesium hydroxycarbonate or magnesium nitrate (B79036) hexahydrate can be used as the magnesium source.

-

Mixing: The powders are intimately mixed, typically through ball milling for several hours in a suitable medium (e.g., ethanol (B145695) or isopropanol) to ensure homogeneity.

-

Calcination: The dried powder mixture is placed in an alumina (B75360) crucible and calcined in a furnace. The calcination temperature and duration are critical parameters that influence the phase purity of the resulting MgNb₂O₆.

-

Characterization: The calcined powder is analyzed using X-ray diffraction (XRD) to confirm the formation of the single-phase orthorhombic columbite structure.

| Starting Materials | Calcination Temperature (°C) | Calcination Time (h) | Heating/Cooling Rate | Reference |

| MgO, Nb₂O₅ | 1000 | - | - | [2] |

| MgO, Nb₂O₅ | 1200 | 12 | 10°C/min | [2] |

| Mg(NO₃)₂·6H₂O, TiO₂ | 900-1025 | 12-20 | - | |

| MgO, Nb₂O₅ | 1100 | - | - | |

| MgO, Nb₂O₅ | 1073-1473 | 24 | 10 K/min |

Polymerized Complex (Pechini) Method

This wet-chemical route offers better homogeneity and often allows for lower synthesis temperatures.

Experimental Protocol:

-

Precursor Solution: A niobium precursor (e.g., niobium pentoxide) is dissolved in a solution containing citric acid and ethylene (B1197577) glycol with heating to form a niobium citrate (B86180) complex.

-

Addition of Magnesium: A stoichiometric amount of a magnesium salt (e.g., magnesium carbonate) is added to the solution.

-

Polymerization: The solution is heated to induce polyesterification between the citric acid and ethylene glycol, resulting in a viscous resin where the metal cations are uniformly distributed.

-

Pyrolysis and Calcination: The resin is first pyrolyzed at a lower temperature (e.g., 400°C) to remove organic components, followed by calcination at a higher temperature to crystallize the MgNb₂O₆ phase.

| Polymerization Temp. (°C) | Pyrolysis Temp. (°C) | Pyrolysis Time (h) | Calcination Temp. (°C) | Calcination Time (h) | Reference |

| 130 | 400 | 2 | 700-1000 | - |

Molten Salt Synthesis

This method utilizes a molten salt as a flux to facilitate the reaction between precursors at lower temperatures.

Experimental Protocol:

-

Precursor and Salt Mixture: Stoichiometric amounts of magnesium nitrate hexahydrate and niobium pentoxide are mixed with a eutectic mixture of sodium chloride (NaCl) and potassium chloride (KCl). A typical reactant-to-salt weight ratio is 2:1.

-

Heating: The mixture is heated in an alumina crucible to a temperature above the melting point of the salt mixture, where the reaction occurs. This often involves a multi-step heating process.

-

Washing: After cooling, the product is washed repeatedly with hot deionized water to remove the salt flux.

-

Final Calcination: The washed powder is then subjected to a final calcination step.

| Initial Heating Temp. (°C) | Initial Heating Time (h) | Final Heating Temp. (°C) | Final Heating Time (h) |

| 900 | 6 | 1100 | 12 |

Experimental Protocol for Perovskite (PMN) Synthesis

Once the phase-pure MgNb₂O₆ precursor is obtained, the second stage of the synthesis is carried out to form the lead this compound perovskite.

Experimental Protocol:

-

Mixing: The synthesized MgNb₂O₆ powder is mixed with a stoichiometric amount of lead(II) oxide (PbO). For the synthesis of lead this compound-lead titanate (PMN-PT), titanium dioxide (TiO₂) is also added at this stage. To compensate for the high volatility of PbO at elevated temperatures, a slight excess of PbO (e.g., 5 wt%) is often added.

-

Calcination: The powder mixture is calcined to form the perovskite phase. This step is critical, as the temperature must be high enough to facilitate the reaction but low enough to minimize PbO loss.

-

Sintering: The calcined PMN powder is typically pressed into pellets and sintered at a higher temperature to achieve a dense ceramic body for property measurements. The pellets are often surrounded by a powder of the same composition during sintering to create a lead-rich atmosphere and further minimize PbO volatilization.[4]

| Material | Calcination Temperature (°C) | Calcination Time (h) | Sintering Temperature (°C) | Reference |

| PMN | 750-800 | 1-5 | - | [3] |

| 0.8PMN-0.2PT | - | - | 1050-1170 | [4] |

| 0.9PMN-0.1PT | - | - | 1150 | [5] |

Quantitative Data and Material Properties

The columbite precursor method, when properly executed, yields PMN-based ceramics with excellent dielectric properties. The following table summarizes some of the reported properties for materials synthesized via this route.

| Composition | Sintering Temp. (°C) | Relative Density (%) | Dielectric Constant (εr_max) at 1 kHz | Curie Temp. (Tc) (°C) | Reference |

| 0.9PMN-0.1PT | 1150 | 97 | ~24,660 | 45 | [5] |

| 0.8PMN-0.2PT | >1170 | >90 | - | - | [4] |

| 0.9PMN-0.1PT (Li-doped) | - | - | - | - | [6] |

Logical Relationships in Synthesis

The success of the columbite method hinges on a series of logical dependencies. The quality of the final perovskite is directly influenced by the purity of the columbite precursor, which in turn is dependent on the chosen synthesis parameters.

Conclusion

The columbite precursor method is a robust and effective strategy for synthesizing high-purity lead this compound and its solid solutions. By separating the synthesis into two distinct stages, the formation of detrimental pyrochlore phases can be largely suppressed. The key to this method lies in the careful control of the synthesis parameters for the initial MgNb₂O₆ columbite precursor, as its phase purity directly impacts the quality of the final perovskite ceramic. The choice of precursor synthesis route, whether solid-state, polymerized complex, or molten salt, allows for flexibility in tailoring the precursor properties, such as particle size and reactivity, which in turn influence the final densification and electrical properties of the this compound-based material. This guide provides the fundamental protocols and quantitative insights necessary for researchers to successfully implement and optimize the columbite precursor method for their specific applications.

References

- 1. Preparation and Characterization of Perovskite Pb(Mg1/3Nb2/3)O3-PbTiO3 by a Modified Polymerized Complex Process | Scientific.Net [scientific.net]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. scielo.br [scielo.br]

- 4. ias.ac.in [ias.ac.in]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Phase Formation of Magnesium Niobate Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phase formation of various magnesium niobate compounds, including magnesium metaniobate (MgNb₂O₆), magnesium orthotitanate (Mg₄Nb₂O₉), and Mg₃Nb₆O₁₁. It details the experimental protocols for their synthesis via solid-state reaction, sol-gel, and molten salt methods, and presents quantitative data on phase evolution under different processing conditions. This guide is intended to serve as a valuable resource for researchers and scientists working in materials science and related fields. While not a primary application, the controlled synthesis of these ceramic materials could be of interest to drug development professionals for applications such as inert, high-temperature stable carriers or excipients.

Overview of this compound Phases

This compound compounds are of significant interest due to their excellent dielectric properties, making them suitable for applications in microwave communication systems. The phase purity of these materials is crucial for their performance, and it is highly dependent on the synthesis method and processing parameters. The most commonly studied phases in the Mg-Nb-O system are:

-

MgNb₂O₆ (Magnesium Metaniobate): Typically exhibits a columbite crystal structure.

-

Mg₄Nb₂O₉: Possesses a corundum-like hexagonal structure.[1]

-

Mg₃Nb₆O₁₁: A phase that is synthesized under reducing conditions.[2][3]

The formation of these phases is often a complex process, with the potential for the coexistence of multiple phases and the formation of intermediate compounds.

Synthesis Methodologies and Experimental Protocols

The synthesis of this compound compounds can be achieved through various methods, each with its advantages and challenges. The most common methods are solid-state reaction, sol-gel synthesis, and molten salt synthesis.

Solid-State Reaction Method

The solid-state reaction method is a conventional and widely used technique for the synthesis of ceramic powders. It involves the intimate mixing of precursor powders followed by heat treatment at high temperatures to promote diffusion and reaction.

Experimental Protocol:

-

Precursor Selection and Stoichiometric Mixing:

-

Common precursors are magnesium oxide (MgO) and niobium pentoxide (Nb₂O₅). For the synthesis of Mg₃Nb₆O₁₁, metallic niobium (Nb) powder is also used.[2][3]

-

The precursors are weighed in stoichiometric ratios corresponding to the desired final compound (e.g., 1:1 molar ratio of MgO to Nb₂O₅ for MgNb₂O₆).

-

-

Milling:

-

The precursor powders are intimately mixed and ground to reduce particle size and increase reactivity. This can be achieved through ball milling or vibro-milling.[1]

-

Milling is typically performed for several hours (e.g., 24-72 hours) in a suitable medium like ethanol (B145695) to ensure homogeneity.

-

-

Calcination:

-

The milled powder is dried and then calcined in a furnace. The calcination temperature and duration are critical parameters that determine the resulting phases.

-

The heating and cooling rates are typically controlled (e.g., 10 K/min).[4]

-

For MgNb₂O₆ and Mg₄Nb₂O₉, calcination is performed in an oxidizing atmosphere (air).[2][3]

-

For Mg₃Nb₆O₁₁, a reducing environment is required, which can be achieved by heating in evacuated quartz ampoules.[2][3]

-

-

Characterization:

-

The calcined powder is analyzed using techniques such as X-ray diffraction (XRD) to identify the crystalline phases present.

-

The following diagram illustrates the typical workflow for the solid-state synthesis of this compound compounds.

References

Initial Characterization of Magnesium Niobate (MgNb₂O₆) Powders: A Technical Guide

Abstract

Magnesium niobate (MgNb₂O₆), a columbite-structured ceramic, is a material of significant interest for applications in microwave dielectric resonators and as a precursor for the synthesis of lead-based relaxor ferroelectrics. The performance of MgNb₂O₆ in these applications is intrinsically linked to the physical and chemical properties of the initial powders, which are in turn dictated by the synthesis methodology. This technical guide provides a comprehensive overview of the initial characterization of MgNb₂O₆ powders, detailing various synthesis protocols and the resultant material properties. Quantitative data from structural, morphological, and spectroscopic analyses are summarized, and experimental workflows are visually represented to offer a comparative perspective for researchers and materials scientists.

Introduction

This compound (MgNb₂O₆) is an important dielectric ceramic material belonging to the columbite family, characterized by an orthorhombic crystal structure. Its favorable dielectric properties, including a moderate dielectric constant and low dielectric loss, make it a suitable candidate for applications in microwave communication systems. Furthermore, MgNb₂O₆ serves as a crucial precursor in the synthesis of complex perovskite relaxor ferroelectrics like lead this compound (PMN), where the initial phase purity and microstructure of the MgNb₂O₆ powder can significantly influence the final properties of the PMN ceramic.

The synthesis route employed for producing MgNb₂O₆ powders has a profound impact on their crystallite size, particle morphology, phase purity, and, consequently, their performance in device applications. This guide will explore several common synthesis techniques and the corresponding characterization data to provide a foundational understanding for researchers in the field.

Synthesis Methodologies for MgNb₂O₆ Powders

A variety of methods have been successfully employed to synthesize MgNb₂O₆ powders, each with its own set of advantages and challenges. The choice of synthesis route often depends on the desired powder characteristics, such as particle size, purity, and reactivity.

Conventional Solid-State Reaction

The solid-state reaction method is a traditional and widely used technique for the synthesis of ceramic powders. It involves the high-temperature calcination of a mixture of precursor materials, typically oxides or carbonates.

Experimental Protocol:

-

Precursor Mixing: Stoichiometric amounts of magnesium oxide (MgO) or magnesium nitrate (B79036) hexahydrate (Mg(NO₃)₂·6H₂O) and niobium pentoxide (Nb₂O₅) are intimately mixed. High-energy ball milling can be employed for homogenization.

-

Calcination: The homogenized mixture is subjected to a multi-stage calcination process. An initial heating step is typically performed at around 900°C, followed by further heating at temperatures ranging from 1025°C to 1300°C for extended durations (e.g., 20 hours) to ensure complete reaction and phase formation.

-

Grinding: Intermittent grinding between calcination steps is often necessary to promote reactivity and achieve a homogenous final product.

Caption: Workflow for the solid-state synthesis of MgNb₂O₆ powders.

Wet-Chemical Methods

Wet-chemical routes, such as co-precipitation and sol-gel methods, offer better control over particle size, morphology, and homogeneity at lower synthesis temperatures compared to the solid-state method.

Experimental Protocol:

-

Precursor Dissolution: Niobium pentoxide (Nb₂O₅) is dissolved in hydrofluoric acid (HF), and a stoichiometric amount of a magnesium salt (e.g., magnesium nitrate) is dissolved in deionized water.

-

Precipitation: The two solutions are mixed, and a precipitating agent, such as ammonium (B1175870) hydroxide, is added dropwise to co-precipitate magnesium and niobium hydroxides or carbonates. The pH is carefully controlled during this step.

-

Washing and Drying: The resulting precipitate is washed thoroughly with deionized water to remove any unreacted ions and then dried.

-

Calcination: The dried precursor powder is calcined at a relatively lower temperature (e.g., 800°C) to obtain the final MgNb₂O₆ powder.

Experimental Protocol:

-

Chelation: A niobium precursor is dissolved in a solution containing citric acid and ethylene (B1197577) glycol to form a stable metal-citrate complex.

-

Addition of Magnesium: A magnesium salt is added to the solution.

-

Polymerization: The solution is heated to induce polyesterification between the citric acid and ethylene glycol, resulting in a polymeric resin with a uniform distribution of metal cations.

-

Pyrolysis: The resin is pyrolyzed to remove the organic components.

-

Calcination: The resulting precursor is calcined at temperatures between 700°C and 1000°C to form the crystalline MgNb₂O₆ phase.

Caption: Workflow for the wet-chemical (co-precipitation) synthesis of MgNb₂O₆.

Physicochemical Characterization of MgNb₂O₆ Powders

A suite of analytical techniques is employed to thoroughly characterize the synthesized MgNb₂O₆ powders.

Structural Analysis: X-ray Diffraction (XRD)

XRD is the primary tool for identifying the crystalline phases present in the powder and for determining its crystal structure and lattice parameters.

Experimental Protocol:

-

Sample Preparation: A thin layer of the MgNb₂O₆ powder is uniformly spread on a sample holder.

-

Data Acquisition: The sample is irradiated with monochromatic X-rays, and the diffracted X-rays are detected over a range of 2θ angles.

-

Data Analysis: The resulting diffraction pattern is compared with standard diffraction patterns from databases (e.g., JCPDS) to confirm the formation of the orthorhombic columbite phase of MgNb₂O₆. Rietveld refinement can be used for precise determination of lattice parameters and for quantitative phase analysis. The crystallite size can be estimated using the Scherrer equation.

Morphological Analysis: Scanning Electron Microscopy (SEM)

SEM is used to visualize the particle size, shape, and agglomeration state of the MgNb₂O₆ powders.

Experimental Protocol:

-

Sample Mounting: A small amount of the powder is mounted on an SEM stub using conductive carbon tape.

-

Coating: The sample is sputter-coated with a thin layer of a conductive material (e.g., gold or carbon) to prevent charging effects.

-

Imaging: The sample is scanned with a focused beam of electrons, and the secondary or backscattered electrons are collected to form an image of the powder's surface topography.

Vibrational Spectroscopy: Raman Spectroscopy

Raman spectroscopy provides information about the vibrational modes of the material, which are sensitive to the crystal structure, chemical bonding, and local atomic environment.

Experimental Protocol:

-

Sample Preparation: A small amount of the powder is placed on a microscope slide.

-

Data Acquisition: The sample is illuminated with a monochromatic laser beam, and the inelastically scattered light (Raman scattering) is collected and analyzed by a spectrometer.

-

Spectral Analysis: The Raman spectrum, a plot of intensity versus Raman shift (in cm⁻¹), reveals characteristic peaks corresponding to the vibrational modes of the Mg-O and Nb-O bonds in the MgNb₂O₆ structure.

Caption: General workflow for the characterization of MgNb₂O₆ powders.

Summary of Quantitative Data

The following tables summarize the key quantitative data obtained from the characterization of MgNb₂O₆ powders synthesized by different methods.

Table 1: Structural Properties of MgNb₂O₆ Powders

| Synthesis Method | Crystal Structure | Lattice Parameter a (Å) | Lattice Parameter b (Å) | Lattice Parameter c (Å) | Crystallite Size (nm) | Reference(s) |

| Solid-State | Orthorhombic | 14.170 | 5.680 | 5.022 | - | [1] |

| Wet-Chemical (HF) | Orthorhombic | 14.1998 | 5.6844 | 4.9813 | 44 | [2] |

| Low-Temperature | Orthorhombic | 5.687 | 13.975 | 4.938 | - | |

| Polymerized Complex | Orthorhombic | - | - | - | - |

Table 2: Morphological and Optical Properties of MgNb₂O₆ Powders

| Synthesis Method | Particle/Grain Size | Band Gap (eV) | Reference(s) |

| Solid-State | 1.5 - 5.0 µm | - | [1] |

| Wet-Chemical (HF) | ~48 nm | 2.76 | [2] |

| Low-Temperature | ~45 nm | - | |

| Solution Combustion | ~29 nm | 4.4 |

Conclusion

The initial characterization of MgNb₂O₆ powders reveals a strong dependence of their physicochemical properties on the chosen synthesis method. While the conventional solid-state reaction route is a straightforward approach, it typically yields larger particles and requires higher processing temperatures. In contrast, wet-chemical methods like co-precipitation and the polymerized complex method offer the advantage of producing nanosized powders with higher homogeneity at lower temperatures.

The data presented in this guide, including the detailed experimental protocols and comparative data tables, serve as a valuable resource for researchers in selecting an appropriate synthesis strategy and for understanding the fundamental properties of MgNb₂O₆ powders. The provided workflows offer a clear visual representation of the experimental processes, aiding in the design and execution of experiments for the synthesis and characterization of this technologically important material. Further research can focus on optimizing these synthesis parameters to tailor the properties of MgNb₂O₆ powders for specific dielectric and ferroelectric applications.

References

An In-depth Technical Guide to the Bandgap of Single Crystal Magnesium Niobate

This technical guide provides a comprehensive overview of the electronic bandgap of single crystal magnesium niobate (MgNb₂O₆), a material of significant interest for applications in microwave devices, laser hosts, and as a high-κ gate dielectric in two-dimensional electronics.[1][2] This document is intended for researchers, scientists, and professionals in materials science and drug development who are interested in the optical and electronic properties of this columbite niobate.

Quantitative Bandgap Data

The bandgap of single crystal this compound has been determined through both experimental measurements and theoretical calculations. The reported values exhibit some variation, which can be attributed to differences in crystal quality, measurement techniques, and computational methods. A summary of the available quantitative data is presented in Table 1 for ease of comparison.

Table 1: Reported Bandgap Values for Single Crystal this compound (MgNb₂O₆)

| Bandgap (eV) | Method | Notes |

| 4.25 | Experimental (Tauc Relation) | Direct bandgap transition.[3] |

| 4.18 | Experimental | Measured on a single crystal.[3] |

| 5.25 ± 0.15 | Experimental | Determined from as-grown single crystals.[3] |

| 4.20 | Experimental | Absorption edge of oxidized samples at 15 K.[3] |

| ~5.0 | Experimental | Atomically thin single crystals grown by buffer-controlled epitaxial growth.[2][4] |

| 4.96 | Theoretical (DFT-HSE03) | Density Functional Theory prediction.[3] |

Experimental Protocols

The determination of the bandgap of single crystal MgNb₂O₆ involves a series of sophisticated experimental procedures, from crystal synthesis to spectroscopic characterization and data analysis.

High-quality single crystals are essential for accurate bandgap measurements. The two primary methods reported for the growth of MgNb₂O₆ single crystals are the Czochralski method and the Optical Floating Zone (OFZ) method.

-

Czochralski Method: This technique involves pulling a single crystal from a melt of the constituent materials.[5][6] For niobates like MgNb₂O₆, the process begins with melting high-purity MgO and Nb₂O₅ powders in a crucible (typically platinum or iridium) at a temperature above the material's melting point.[4] A seed crystal with a specific crystallographic orientation is then dipped into the melt.[5] By slowly pulling the seed upward while rotating it, a single crystal ingot, or boule, is formed.[5] Precise control of the temperature gradients, pulling rate, and rotation speed is crucial for growing large, crack-free crystals of high optical quality.[4] An after-heater may be used to reduce thermal stress and prevent cracking during cooling.[7]

-

Optical Floating Zone (OFZ) Method: The OFZ method is a crucible-free technique, which minimizes contamination from the crucible.[1][3] In this method, a polycrystalline feed rod and a seed rod of MgNb₂O₆ are held vertically.[3] High-power halogen lamps are focused by ellipsoidal mirrors to create a narrow molten zone between the feed and seed rods.[3] This molten zone is held in place by its own surface tension.[3] The molten zone is then moved along the feed rod, causing the material to melt and then re-solidify onto the seed crystal, extending the single crystal.[3] The process is typically carried out in a controlled atmosphere (e.g., air, oxygen, or argon) at a specific pressure to control stoichiometry and defects.[3] Counter-rotation of the feed and seed rods helps to ensure a homogeneous melt.[1]

The optical bandgap of single crystal MgNb₂O₆ is typically determined using UV-Visible (UV-Vis) absorption or diffuse reflectance spectroscopy.

-

Sample Preparation: A thin, polished wafer of the single crystal is prepared. The thickness of the wafer is an important parameter for calculating the absorption coefficient. For UV-Vis spectroscopy, the sample should be translucent and have flat, parallel surfaces to minimize light scattering.[8]

-

UV-Visible Spectroscopy:

-

A UV-Vis spectrophotometer with a double-beam configuration is typically used.[9]

-

A baseline spectrum is recorded, often with a blank sample holder or a reference material like BaSO₄ for diffuse reflectance measurements.[10]

-

The polished MgNb₂O₆ single crystal is placed in the sample holder, perpendicular to the incident light beam.

-

The absorbance or transmittance spectrum is recorded over a wavelength range that covers the material's absorption edge (e.g., 200-900 nm).[10]

-

The obtained spectrum shows low absorbance at longer wavelengths (below the bandgap energy) and a sharp increase in absorbance at shorter wavelengths, which corresponds to the onset of electron excitation across the bandgap.

-

The Tauc plot is a widely used method to determine the optical bandgap from absorption data.[11][12] The relationship between the absorption coefficient (α), the photon energy (hν), and the bandgap (Eg) is given by the Tauc equation:

(αhν)^(1/r) = A(hν - Eg)

where A is a constant, and the exponent 'r' depends on the nature of the electronic transition:

-

r = 1/2 for direct allowed transitions

-

r = 2 for indirect allowed transitions[13]

For MgNb₂O₆, the transition is typically considered a direct bandgap.[3]

-

Procedure:

-

The absorption coefficient (α) is calculated from the measured absorbance (Abs) and the sample thickness (d) using the formula: α = 2.303 * Abs / d.[14]

-

The photon energy (hν) is calculated from the wavelength (λ) using: hν (eV) = 1240 / λ (nm).

-

A Tauc plot is generated by plotting (αhν)² versus hν for a direct bandgap.[3]

-

The linear portion of the plot is extrapolated to the hν-axis (where (αhν)² = 0).[11]

-

The intercept on the hν-axis gives the value of the optical bandgap (Eg).[11]

-

Visualizations

The following diagrams illustrate the experimental workflow and the conceptual relationships in the study of the bandgap of single crystal this compound.

Caption: Experimental workflow for determining the bandgap of MgNb₂O₆.

Caption: Factors influencing the measured bandgap of single crystal MgNb₂O₆.

References

- 1. mmrc.caltech.edu [mmrc.caltech.edu]

- 2. m.youtube.com [m.youtube.com]

- 3. Optical Floating Zone [cpfs.mpg.de]

- 4. tandfonline.com [tandfonline.com]

- 5. inc42.com [inc42.com]

- 6. Czochralski method - Wikipedia [en.wikipedia.org]

- 7. docsdrive.com [docsdrive.com]

- 8. spectroscopy - UV-VIS spectrometer on Solids - Physics Stack Exchange [physics.stackexchange.com]

- 9. researchgate.net [researchgate.net]

- 10. engineering.purdue.edu [engineering.purdue.edu]

- 11. Floating Zone Crystal Growth | Quantum Materials Synthesis Lab [weizmann.ac.il]

- 12. Method – Jan Czochralski [janczochralski.com]

- 13. Tauc plot - Wikipedia [en.wikipedia.org]

- 14. youtube.com [youtube.com]

A Technical Guide to the Fundamental Properties of Lead Magnesium Niobate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lead magnesium niobate, Pb(Mg₁/₃Nb₂/₃)O₃ (PMN), is a prototypical relaxor ferroelectric material renowned for its exceptional dielectric and piezoelectric properties. Since its initial synthesis, PMN and its solid solutions, particularly with lead titanate (PT) to form PMN-PT, have garnered significant research interest for their application in a wide array of advanced electronic devices, including high-performance transducers, actuators, and multilayer ceramic capacitors.[1][2][3] This technical guide provides an in-depth exploration of the core fundamental properties of PMN, detailed experimental protocols for its synthesis and characterization, and a summary of its key quantitative data.

Crystal Structure and Phase Transitions

PMN crystallizes in the complex perovskite ABO₃ structure, where Pb²⁺ ions occupy the A-sites, and Mg²⁺ and Nb⁵⁺ ions are randomly distributed on the B-sites.[4] This disordered arrangement of B-site cations is a key factor contributing to its characteristic relaxor ferroelectric behavior.[4] Unlike normal ferroelectrics that exhibit a sharp phase transition at the Curie temperature, relaxors like PMN display a broad, frequency-dependent dielectric maximum.[1]

The crystal structure of PMN is cubic at room temperature and remains so down to low temperatures.[1] However, on a local scale, there exist polar nanodomains with rhombohedral symmetry.[1] These nanodomains are responsible for the ferroelectric-like behavior observed in PMN. The solid solution of PMN with lead titanate (PMN-PT) exhibits a morphotropic phase boundary (MPB) where the crystal structure transitions from rhombohedral to tetragonal, leading to exceptionally high piezoelectric and dielectric properties.[5][6]

Synthesis of Lead this compound

Several methods have been developed for the synthesis of PMN, each with its advantages in controlling phase purity, particle size, and ultimately, the material's properties. The primary challenge in PMN synthesis is the prevention of the formation of a stable pyrochlore (B1171951) phase, which has a low dielectric constant and is detrimental to the desired electrical properties.[7]

Experimental Protocol: Columbite Precursor Method

The columbite precursor method is a widely used two-stage process to synthesize phase-pure PMN.[8]

Stage 1: Synthesis of Columbite (MgNb₂O₆)

-

Mixing: Stoichiometric amounts of magnesium oxide (MgO) and niobium pentoxide (Nb₂O₅) are intimately mixed.

-

Calcination: The mixture is calcined at a high temperature, typically around 1000-1200 °C, for several hours to form the columbite phase, MgNb₂O₆.[8]

-

Milling: The calcined columbite is milled to a fine powder to increase its reactivity in the next stage.

Stage 2: Reaction with Lead Oxide

-

Mixing: The synthesized MgNb₂O₆ powder is mixed with lead(II) oxide (PbO). An excess of PbO is often used to compensate for lead loss due to volatilization at high temperatures.

-

Calcination: The mixture is calcined at a temperature range of 800-950 °C for 2-4 hours.[9] This step leads to the formation of the perovskite PMN phase.

-

Characterization: The resulting powder is characterized using X-ray diffraction (XRD) to confirm the formation of the pure perovskite phase and the absence of the pyrochlore phase.

Experimental Protocol: Sol-Gel Synthesis

The sol-gel method offers a low-temperature route to synthesize fine, homogeneous PMN powders.[10][11]

-

Precursor Solution: Alkoxide precursors of lead, magnesium, and niobium are dissolved in a suitable solvent, often 2-methoxyethanol. Lead acetate, magnesium ethoxide, and niobium ethoxide are commonly used.

-

Hydrolysis and Condensation: The solution is hydrolyzed by the controlled addition of water, leading to the formation of a sol that subsequently transforms into a gel through condensation reactions.

-

Drying: The gel is dried to remove the solvent.

-

Calcination: The dried gel is calcined at a relatively low temperature, typically around 700-800 °C, to crystallize the perovskite PMN phase.[10]

Fundamental Properties of Lead this compound

Dielectric Properties

PMN is a classic relaxor ferroelectric, characterized by a broad, frequency-dispersive dielectric peak as a function of temperature.[1] The dielectric constant of PMN can reach very high values, on the order of 10,000 to 30,000, near the temperature of the dielectric maximum (Tₘ).[1]

Experimental Protocol: Dielectric Spectroscopy

-

Sample Preparation: A sintered ceramic pellet of PMN is polished to achieve parallel surfaces, and conductive electrodes (e.g., silver paste or sputtered gold) are applied to both faces.

-

Measurement Setup: The sample is placed in a temperature-controlled sample holder connected to an LCR meter or an impedance analyzer.

-

Data Acquisition: The capacitance and dielectric loss (tan δ) of the sample are measured over a range of frequencies (e.g., 100 Hz to 1 MHz) as the temperature is varied, typically from -100 °C to 200 °C.

-

Calculation: The dielectric constant (ε') is calculated from the measured capacitance, the sample dimensions (area and thickness), and the permittivity of free space.

Piezoelectric Properties

While pure PMN is not piezoelectric in its virgin state, a large piezoelectric effect can be induced by applying a DC electric field. The solid solution PMN-PT, especially near the MPB, exhibits exceptionally high piezoelectric coefficients (d₃₃ > 2000 pC/N) and electromechanical coupling factors (k₃₃ > 0.9).[2][12]

Experimental Protocol: Direct Measurement of d₃₃ (Berlincourt Method)

-

Sample Preparation: A poled PMN-PT ceramic or single crystal sample with electrodes is used. Poling is achieved by applying a strong DC electric field at an elevated temperature and then cooling in the field.

-

Measurement Device: A commercial d₃₃ meter (e.g., Berlincourt-type) is used.

-

Procedure: The sample is placed in the meter, which applies a small, low-frequency alternating force. The instrument measures the charge generated by the sample due to the direct piezoelectric effect and displays the d₃₃ value.[13]

Ferroelectric Properties

The ferroelectric nature of PMN is evident from the presence of a polarization-electric field (P-E) hysteresis loop, although it is often slim in pure PMN. In PMN-PT, the hysteresis loops become more well-defined, with clear remnant polarization (Pᵣ) and coercive field (E𝒸) values.[14]

Experimental Protocol: P-E Hysteresis Loop Measurement

-

Circuit: A modified Sawyer-Tower circuit is commonly employed. This circuit consists of a high-voltage AC source, the ferroelectric sample, and a standard linear capacitor connected in series.[14]

-

Measurement: A high AC voltage is applied across the series combination. The voltage across the sample is proportional to the electric field (E), and the voltage across the standard capacitor is proportional to the polarization (P).

-

Display: The voltages corresponding to E and P are applied to the X and Y inputs of an oscilloscope or a data acquisition system to display the P-E hysteresis loop.[1][15]

Pyroelectric Properties

As a polar material, poled PMN and its solid solutions exhibit a pyroelectric effect, where a change in temperature induces an electrical response. The pyroelectric coefficient is a measure of this effect.

Experimental Protocol: Byer-Roundy Method for Pyroelectric Coefficient Measurement

-

Sample Preparation: A poled sample with electrodes is required.

-

Setup: The sample is placed in a temperature-controlled chamber, and the electrodes are connected to a sensitive electrometer.

-

Measurement: The temperature of the sample is changed at a constant rate (dT/dt), and the resulting pyroelectric current (I) is measured.

-

Calculation: The pyroelectric coefficient (p) is calculated using the formula: p = I / (A * (dT/dt)), where A is the electrode area.[5]

Quantitative Data Summary

The following tables summarize key quantitative properties of lead this compound and its solid solution with lead titanate.

| Property | PMN | 0.7PMN-0.3PT | Reference |

| Crystal Structure | Cubic Perovskite (avg.) | Rhombohedral/Tetragonal (MPB) | [1][5] |

| Dielectric Constant (ε') | ~10,000 - 30,000 (at Tₘ) | > 5,000 (room temp.) | [1][8] |

| Dielectric Loss (tan δ) | ~0.01 - 0.05 (at 1 kHz, RT) | ~0.01 - 0.04 (at 1 kHz, RT) | [14] |

| Piezoelectric Coeff. (d₃₃) | Induced by DC bias | > 2000 pC/N | [2][12] |

| Electromechanical (k₃₃) | - | > 0.9 | [12] |

| Remnant Polarization (Pᵣ) | Slim loop, low Pᵣ | ~25 - 35 µC/cm² | [14][15] |

| Coercive Field (E𝒸) | Low E𝒸 | ~2 - 6 kV/cm | [15] |

| Pyroelectric Coeff. (p) | - | ~4 - 8 x 10⁻⁴ C/m²K | [16][17] |

Conclusion

Lead this compound and its solid solutions represent a critically important class of functional materials with outstanding dielectric, piezoelectric, and ferroelectric properties. Understanding their fundamental characteristics and the experimental methods for their synthesis and characterization is crucial for the continued development of advanced electronic and electromechanical devices. This guide provides a foundational overview for researchers and scientists working with or interested in these remarkable materials.

References

- 1. physlab.lums.edu.pk [physlab.lums.edu.pk]

- 2. researchgate.net [researchgate.net]

- 3. [PDF] Influence of synthesis and processing parameters of the columbite precursor on the amount of Perovskite PMN | Semantic Scholar [semanticscholar.org]

- 4. UMET - Dielectric relaxation spectroscopy [umet.univ-lille.fr]

- 5. web.stanford.edu [web.stanford.edu]

- 6. scispace.com [scispace.com]

- 7. research.physics.illinois.edu [research.physics.illinois.edu]

- 8. scielo.br [scielo.br]

- 9. ias.ac.in [ias.ac.in]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. Sol-gel processing and properties of lead this compound powders and thin layers | Semantic Scholar [semanticscholar.org]

- 12. scienceopen.com [scienceopen.com]

- 13. eprintspublications.npl.co.uk [eprintspublications.npl.co.uk]

- 14. physlab.org [physlab.org]

- 15. Simulation and Experimental Data of P-E Hysteresis Loop in BNT and BKT [scirp.org]

- 16. researchgate.net [researchgate.net]

- 17. A molecular pyroelectric enabling broadband photo-pyroelectric effect towards self-driven wide spectral photodetection - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of Disorder: A Technical Guide to the Discovery and History of Relaxor Ferroelectrics

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the fascinating discovery and rich history of relaxor ferroelectrics, a unique class of materials that defied classical ferroelectric theory and paved the way for new technological advancements. From their serendipitous discovery to the development of sophisticated models explaining their peculiar behavior, this document provides an in-depth exploration of the key milestones, pivotal experiments, and theoretical shifts that have shaped our understanding of these complex materials.

The Dawn of a New Class: Initial Discovery

The story of relaxor ferroelectrics begins in the late 1950s with the pioneering work of Soviet scientist G.A. Smolenskii and his colleagues at the Ioffe Institute in Leningrad.[1] While investigating complex perovskite compounds, they synthesized materials that exhibited unusual dielectric properties. Unlike conventional ferroelectrics, which show a sharp peak in dielectric permittivity at a distinct Curie temperature (Tc), these new materials displayed a broad, frequency-dependent dielectric peak over a wide temperature range.[2][3][4][5] This phenomenon was initially termed a "diffuse phase transition" (DPT).[3][6]

One of the first and most iconic relaxor ferroelectrics to be synthesized was lead magnesium niobate, Pb(Mg₁/₃Nb₂/₃)O₃ (PMN), by Smolenskii and Agranovskaya in 1958.[7] The unique dielectric behavior of PMN, characterized by an exceptionally high dielectric constant (~30,000) near room temperature, immediately signaled the discovery of a new and potentially transformative class of materials.[7] These early materials were originally classified as ferroelectrics with a diffuse phase transition, and it was later that the term "relaxor ferroelectrics" became widely adopted to highlight the massive dielectric relaxation observed.[1]

Defining Characteristics of a Relaxor

The initial observations by Smolenskii's group laid the groundwork for identifying the key phenomenological features that distinguish relaxor ferroelectrics from their "normal" ferroelectric counterparts. These characteristics are crucial for understanding their unique physics.

The three canonical features of a relaxor ferroelectric are:

-

A broad and diffuse dielectric peak: The temperature dependence of the real part of the dielectric permittivity shows a broad maximum, rather than a sharp lambda-type peak.[3][4]

-

Frequency dispersion of the dielectric maximum: The temperature of the dielectric maximum (Tₘ) shifts to higher temperatures as the measurement frequency increases.[2][3][8] This is a hallmark of a relaxation process.

-

Absence of macroscopic polarization above Tₘ: Unlike normal ferroelectrics, relaxors do not exhibit a macroscopic spontaneous polarization after zero-field cooling, remaining macroscopically paraelectric down to low temperatures.[2]

The following Graphviz diagram illustrates the logical relationship between the key observational characteristics that define a relaxor ferroelectric.

Key Materials and Their Properties

Following the discovery of PMN, researchers identified and synthesized a variety of other complex perovskites that exhibited relaxor behavior. These materials, primarily lead-based, became the subjects of intense study to unravel the mechanisms behind their properties.

| Material System | Abbreviation | Tₘ at 1 kHz (°C) (Approx.) | Key Features |

| Lead this compound | PMN | -10 | The prototypical relaxor, very high dielectric permittivity.[7] |

| Lead Scandium Tantalate | PST | 26 | Can be ordered or disordered, allowing for comparative studies. |

| Lead Zinc Niobate | PZN | 140 | Exhibits a high piezoelectric response when alloyed with PbTiO₃.[9] |

| Lanthanum-modified Lead Zirconate Titanate | PLZT | Varies with La content | One of the first transparent ferroelectric ceramics.[2] |

| Lead this compound - Lead Titanate (Solid Solution) | PMN-PT | Varies with PT content | Exhibits giant piezoelectric properties near the morphotropic phase boundary.[2][10] |

Evolution of Theoretical Understanding: From Fluctuations to Polar Nanoregions

The unusual properties of relaxors could not be explained by the conventional Landau-Devonshire theory of ferroelectricity. This led to a decades-long effort to develop a new theoretical framework.

a) Early Models: Compositional Fluctuations The initial hypothesis centered on the disordered nature of the crystal lattice. In complex perovskites like PMN (Pb(Mg₁/₃Nb₂/₃)O₃), the Mg²⁺ and Nb⁵⁺ ions are randomly distributed on the B-site of the perovskite structure. This compositional disorder leads to local fluctuations in charge and strain, which were thought to "smear out" the sharp phase transition.

b) The Superparaelectric Model and Polar Nanoregions (PNRs) A significant breakthrough came with the concept of polar nanoregions (PNRs) . This model, which has become the cornerstone of relaxor physics, posits that well above Tₘ, at a temperature known as the Burns temperature (Tₑ), small, localized regions of polarization begin to form within the non-polar paraelectric matrix.[4][11] These PNRs are dynamic and randomly oriented. As the temperature is lowered towards Tₘ, the PNRs grow in size and their dynamics slow down. The broad dielectric peak is attributed to the freezing of these dynamic PNRs into a glassy state, analogous to a spin glass in magnetic systems. This "superparaelectric" model successfully explains the frequency dispersion and the absence of a macroscopic remnant polarization.[12]

The diagram below illustrates the conceptual evolution from a disordered crystal structure to the formation of dynamic PNRs, which ultimately leads to the observed relaxor behavior.

Key Experimental Methodologies

The characterization of relaxor ferroelectrics requires a suite of experimental techniques to probe their unique structural and dielectric properties. While detailed, step-by-step protocols are beyond the scope of this guide, the fundamental approaches are outlined below.

Synthesis Protocols

The majority of early and current relaxor ferroelectric ceramics are synthesized using the conventional solid-state reaction method .[13][14]

-

Objective: To form a single-phase perovskite ceramic from precursor oxides.

-

General Procedure:

-

Precursor Selection: High-purity oxide powders (e.g., PbO, MgO, Nb₂O₅ for PMN) are selected as starting materials.[15][16]

-

Mixing and Milling: The powders are weighed in stoichiometric ratios and intimately mixed, often through ball milling in a solvent like ethanol, to ensure homogeneity.

-

Calcination: The mixed powder is heated at an intermediate temperature (e.g., 800-900°C) for several hours. This step initiates the chemical reaction to form the desired perovskite phase while burning off organic residues.[7] A critical challenge, particularly in lead-based systems, is preventing the formation of a stable, non-ferroelectric pyrochlore (B1171951) phase.[7]

-

Pressing: The calcined powder is mixed with a binder and pressed into pellets of the desired shape.

-

Sintering: The pellets are sintered at a high temperature (e.g., 1200-1270°C) to achieve high density, which is crucial for good dielectric and piezoelectric properties.[16]

-

The workflow for this conventional synthesis route is visualized in the following diagram.

Characterization Techniques

-

X-ray Diffraction (XRD): This is the primary tool used to confirm the crystal structure of the synthesized material. It is essential for verifying the formation of the desired perovskite phase and detecting any unwanted secondary phases like pyrochlore.[7]

-

Dielectric Spectroscopy: This technique is fundamental to characterizing relaxors. It involves measuring the dielectric constant and loss as a function of temperature and frequency using an impedance analyzer.[2][17] These measurements directly reveal the characteristic broad, frequency-dispersive dielectric peak.

-

Neutron and X-ray Diffuse Scattering: These advanced scattering techniques have been instrumental in providing direct evidence for the existence of PNRs. The PNRs, being nanoscale structural deviations from the average cubic lattice, give rise to diffuse scattering intensity in addition to the sharp Bragg peaks.[2][9]

-

Scanning and Transmission Electron Microscopy (STEM/TEM): These microscopy techniques allow for the direct visualization of the material's microstructure, including grain sizes and the nanoscale chemical ordering or disorder that is central to the relaxor phenomenon.[10][18]

Conclusion and Future Outlook

From their initial discovery as materials with a "diffuse" phase transition, the understanding of relaxor ferroelectrics has evolved dramatically. The concept of polar nanoregions arising from compositional disorder is now widely accepted as the key to their unique behavior. This journey of discovery, spanning over six decades, has been driven by a synergistic interplay between materials synthesis, detailed experimental characterization, and the development of novel theoretical models. The exceptional dielectric and piezoelectric properties of relaxors have cemented their importance in a wide range of applications, from high-capacitance capacitors and actuators to advanced medical ultrasound transducers.[8][10][19] The ongoing research into lead-free relaxors and the fundamental physics of the glassy state in these materials ensures that the field will remain a vibrant and technologically important area of study for years to come.[2][14]

References

- 1. researchgate.net [researchgate.net]

- 2. Relaxor ferroelectrics | FZU [fzu.cz]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. ias.ac.in [ias.ac.in]

- 6. arxiv.org [arxiv.org]

- 7. research.physics.illinois.edu [research.physics.illinois.edu]

- 8. communities.springernature.com [communities.springernature.com]

- 9. Relaxor ferroelectrics - ILL Neutrons for Society [ill.eu]

- 10. [1911.05853] Decoding the complexities of lead-based relaxor ferroelectrics [arxiv.org]

- 11. Theory of relaxor-ferroelectricity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scilit.com [scilit.com]

- 13. [2205.04313] Structural and electromechanical characterization of lead this compound-lead titanate (PMN-0.3PT) piezoceramic for energy harvesting applications [arxiv.org]

- 14. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 15. DSpace [scholarbank.nus.edu.sg]

- 16. DSpace [scholarbank.nus.edu.sg]

- 17. Low-frequency dielectric spectroscopy of the relaxor ferroelectric (formula presented) - Xi'an Jiaotong University [scholar.xjtu.edu.cn:443]

- 18. m.youtube.com [m.youtube.com]

- 19. Understanding of relaxor ferroelectric properties could lead to many advances | Penn State Engineering [news.engr.psu.edu]

Perovskite vs. Pyrochlore Phases in Magnesium Niobate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magnesium niobate (MgNb₂O₆) is a material of significant interest for applications in microwave communications and as a precursor for lead-based relaxor ferroelectrics. Its synthesis predominantly yields a stable columbite structure, a type of orthorhombic perovskite. Unlike many other complex niobate systems, particularly lead this compound (PMN), the formation of a stable pyrochlore (B1171951) phase is not a significant challenge in the pure MgO-Nb₂O₅ system. This technical guide provides an in-depth analysis of the perovskite phase of this compound, including its crystal structure, dielectric properties, and synthesis methodologies. It will also address the thermodynamic reasons for the absence of a stable pyrochlore phase in this system, offering a comparative perspective that is crucial for materials design and synthesis.

Introduction: The Perovskite and Pyrochlore Structures

In the realm of functional oxides, perovskite and pyrochlore are two of the most important crystal structures, often exhibiting a delicate balance of stability dependent on ionic radii and processing conditions.

Perovskite (ABO₃): The ideal perovskite structure is cubic, with the general formula ABO₃.[1] The 'A' cation is typically larger than the 'B' cation.[1] This structure consists of a network of corner-sharing BO₆ octahedra, with the A cations occupying the 12-fold coordinated interstitial sites.[1] Distortions from the ideal cubic symmetry are common, leading to orthorhombic, tetragonal, or rhombohedral structures, which can give rise to a range of useful properties such as ferroelectricity and piezoelectricity.

Pyrochlore (A₂B₂O₇): The pyrochlore structure, with the general formula A₂B₂O₇, is another common structure for complex oxides.[2] It consists of a network of corner-sharing BO₆ octahedra, but in a more open framework compared to perovskite.[2] The A-site cations and some of the oxygen ions form an interpenetrating network. The formation of a pyrochlore phase is often considered detrimental in applications where a pure perovskite phase is desired, as it typically exhibits inferior dielectric and ferroelectric properties.[3]

The Case of this compound: A Stable Perovskite

In the binary system of magnesium oxide (MgO) and niobium pentoxide (Nb₂O₅), the most prominent and stable compound is this compound with the stoichiometry MgNb₂O₆ .[4] This compound adopts the columbite crystal structure , which is a distorted orthorhombic perovskite (space group Pbcn).[5][6]

Phase diagram studies of the MgO-Nb₂O₅ system do not show the formation of a stable pyrochlore phase with a simple stoichiometry like Mg₂Nb₂O₇.[7] The stability of the columbite MgNb₂O₆ phase over a potential pyrochlore structure can be attributed to the ionic radii of Mg²⁺ and Nb⁵⁺, which favor the more compact perovskite-type arrangement. This is in stark contrast to lead-based systems like lead this compound (PMN), where the larger ionic radius of Pb²⁺ can stabilize a lead-based pyrochlore phase (e.g., Pb₃Nb₄O₁₃), often to the detriment of the desired perovskite phase.[8][9]

Crystal Structure of Perovskite MgNb₂O₆ (Columbite)

The columbite structure of MgNb₂O₆ consists of a framework of distorted corner-sharing NbO₆ octahedra, with Mg²⁺ ions filling the octahedral voids.[6] This arrangement results in an orthorhombic unit cell.

Caption: Schematic of the columbite MgNb₂O₆ perovskite structure.

Quantitative Data Summary

The dielectric properties of perovskite MgNb₂O₆ are highly dependent on the synthesis method and processing conditions, which influence factors like grain size and purity.

| Property | Synthesis Method | Sintering Temp. (°C) | Frequency | Value | Reference |

| Dielectric Constant (εr) | Molten Salt | 1100 | 100 kHz | 19.5 | [6] |

| Ceramic Route | 1100 | 100 kHz | 16.6 | [6] | |

| Ceramic Route | 1200 | - | 24 | [6] | |

| Chemical Route | - | 110 MHz | 21.20 | [9][10] | |

| Two-Stage Process | 800 | - | 27.8 | [11] | |

| Two-Stage Process | 900 | - | 20.8 | [11] | |

| Dielectric Loss (tan δ) | Molten Salt | 1100 | 100 kHz | 0.004 | [6] |

| Ceramic Route | 1100 | 100 kHz | 0.000518 | [6] | |

| Ceramic Route | 1200 | - | 0.005 | [6] | |

| Band Gap (Eg) | Chemical Route | - | - | 3.01 eV | [9][10] |

| Two-Stage Process | 900 | - | 2.65 eV | [11] | |

| Lattice Parameters (Å) | Chemical Route | - | - | a=14.1998, b=5.6844, c=4.9813 | [5] |

| Solid State | 1125 | - | a=5.692, b=14.231, c=5.023 | [12] |

Experimental Protocols

Solid-State Reaction Method

The conventional solid-state reaction is the most common method for synthesizing MgNb₂O₆.

Caption: A typical workflow for the solid-state synthesis of MgNb₂O₆.

Detailed Steps:

-

Precursor Preparation: High-purity magnesium oxide (MgO) and niobium pentoxide (Nb₂O₅) powders are weighed in a 1:1 molar ratio.

-

Mixing and Milling: The powders are intimately mixed, often through ball milling in a solvent like ethanol (B145695) for several hours to ensure homogeneity.

-

Drying: The milled powder is dried to remove the solvent, typically in an oven at around 120°C.

-

Calcination: The dried powder is calcined at high temperatures, ranging from 1000°C to 1200°C for 4 to 20 hours, to form the MgNb₂O₆ phase.[3][8]

-

Pelletizing: The calcined powder is mixed with a binder, such as polyvinyl alcohol (PVA), and pressed into pellets.

-

Sintering: The pellets are sintered at temperatures between 1100°C and 1300°C for 2 to 5 hours to achieve high density.[13]

-

Characterization: The final ceramic is characterized using techniques like X-ray diffraction (XRD) to confirm phase purity, scanning electron microscopy (SEM) to observe the microstructure, and an LCR meter for dielectric property measurements.[5][14]

Sol-Gel Synthesis Method

The sol-gel method offers a low-temperature route to synthesize fine, homogeneous MgNb₂O₆ powders.

Caption: A generalized workflow for the sol-gel synthesis of MgNb₂O₆.

Detailed Steps:

-

Precursor Solution: A niobium precursor (e.g., NbCl₅ or a niobium oxalate (B1200264) complex) is dissolved in a suitable solvent.[13][15] A magnesium salt (e.g., Mg(NO₃)₂·6H₂O) is dissolved separately.

-

Complexation and Polymerization: A complexing agent like citric acid is added to chelate the metal ions.[15] A polyhydric alcohol such as ethylene glycol is then added, and the solution is heated to promote polyesterification, resulting in a viscous gel.

-

Drying: The gel is dried to remove excess solvent, forming a solid precursor.

-

Calcination: The precursor powder is calcined at temperatures typically ranging from 500°C to 1000°C to decompose the organic components and crystallize the MgNb₂O₆ phase.[13][15] Nanosized powders can be obtained at temperatures as low as 500°C.[13]

Characterization Techniques

X-Ray Diffraction (XRD)

XRD is the primary tool for phase identification. The diffraction pattern of pure MgNb₂O₆ will show peaks corresponding to the orthorhombic columbite structure.[5] The absence of other peaks confirms the phase purity. Peak broadening analysis can be used to estimate the crystallite size.

Raman Spectroscopy

Raman spectroscopy is sensitive to the local vibrational modes of the crystal lattice and can be used to confirm the formation of the columbite phase. The Raman spectrum of MgNb₂O₆ is characterized by several distinct peaks corresponding to the vibrational modes of the NbO₆ octahedra and the Mg-O bonds.[16][17]

Electron Microscopy (SEM and TEM)

Scanning Electron Microscopy (SEM) is used to investigate the microstructure of the sintered ceramics, including grain size and porosity.[14] Transmission Electron Microscopy (TEM) can provide more detailed information on the crystal structure and morphology of nanosized powders.

Conclusion